molecular formula C14H19N B15159617 1-(3-Methylcyclohexyl)-1-phenylmethanimine CAS No. 803642-98-0

1-(3-Methylcyclohexyl)-1-phenylmethanimine

Katalognummer: B15159617
CAS-Nummer: 803642-98-0
Molekulargewicht: 201.31 g/mol
InChI-Schlüssel: SBEORQUVZNOGEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methylcyclohexyl)-1-phenylmethanimine is an organic compound that features a cyclohexane ring substituted with a methyl group and a phenylmethanimine group

Vorbereitungsmethoden

The synthesis of 1-(3-Methylcyclohexyl)-1-phenylmethanimine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions starting from simple alkenes or alkanes. The methyl group is introduced via alkylation reactions.

    Introduction of the Phenylmethanimine Group: The phenylmethanimine group is attached to the cyclohexane ring through a condensation reaction involving aniline and a suitable aldehyde or ketone under acidic or basic conditions.

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity.

Analyse Chemischer Reaktionen

1-(3-Methylcyclohexyl)-1-phenylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Methylcyclohexyl)-1-phenylmethanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(3-Methylcyclohexyl)-1-phenylmethanimine exerts its effects involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Methylcyclohexyl)-1-phenylmethanimine can be compared with other similar compounds, such as:

    Cyclohexylamine: Similar in structure but lacks the phenylmethanimine group.

    Phenylcyclohexane: Contains a phenyl group attached to a cyclohexane ring but lacks the imine functionality.

    N-Methylcyclohexylamine: Similar in structure but has a methyl group attached to the nitrogen atom instead of the cyclohexane ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

803642-98-0

Molekularformel

C14H19N

Molekulargewicht

201.31 g/mol

IUPAC-Name

(3-methylcyclohexyl)-phenylmethanimine

InChI

InChI=1S/C14H19N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3

InChI-Schlüssel

SBEORQUVZNOGEA-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(C1)C(=N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.